4-Chloro-N-formylbenzamide is an organic compound characterized by the presence of a chloro group and a formyl group attached to a benzamide structure. Its chemical formula is CHClNO, indicating that it contains eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The compound appears as a white solid and has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry.
Research indicates that 4-chloro-N-formylbenzamide exhibits biological activity that may include:
Several methods have been reported for synthesizing 4-chloro-N-formylbenzamide:
4-Chloro-N-formylbenzamide finds applications in various fields:
Studies on 4-chloro-N-formylbenzamide's interactions have revealed:
Several compounds share structural similarities with 4-chloro-N-formylbenzamide. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspect |
|---|---|---|
| N-formylbenzamide | Benzamide structure without chlorine | Lacks the chloro substituent |
| 4-Chloro-N-phenylbenzamide | Contains a phenyl group instead of formyl | Different substitution pattern on the benzene ring |
| N-acetylbenzamide | Acetyl group instead of formyl | Different functional group leading to varied reactivity |
| 4-Bromo-N-formylbenzamide | Bromine substituent instead of chlorine | Similar halogen but different reactivity profile |
The unique aspect of 4-chloro-N-formylbenzamide lies in its specific halogen substitution and formyl functionality, which may enhance its biological activity compared to other similar compounds.